molecular formula C8H6BrF3O B074828 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene CAS No. 1514-11-0

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

Cat. No. B074828
CAS RN: 1514-11-0
M. Wt: 255.03 g/mol
InChI Key: XTFPWZDSCKENBJ-UHFFFAOYSA-N
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Patent
US07452911B2

Procedure details

A solution of 3.0 g (11.8 mmol) 4-bromo-1-methoxy-2-trifluoromethyl-benzene in 20 mL 1 M HBr in glacial acetic acid is stirred for 60 h at 90° C. The reaction solution is diluted with 300 mL water, adjusted to pH 7 with K2CO3. The aqueous phase is extracted with EtOAc, the combined organic extracts are with washed 40 mL quarter-saturated NaHCO3 solution and dried over MgSO4. The solvent is eliminated i.vac. and the product is further reacted without any more purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.C([O-])([O-])=O.[K+].[K+]>Br.C(O)(=O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with EtOAc
WASH
Type
WASH
Details
with washed 40 mL quarter-saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
and the product is further reacted without any more purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.